
Elaeocarpenine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Elaeocarpenine is an indolizidine alkaloid isolated from the leaves of Elaeocarpus fuscoides . It is one of the bioactive compounds found in the Elaeocarpaceae family, which is known for its diverse pharmacological properties . This compound has been studied for its potential therapeutic applications, particularly in the treatment of central nervous system-related diseases, infectious diseases, and cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: Elaeocarpenine can be synthesized through various methods, including extraction from natural sources and chemical synthesis. The extraction process typically involves the use of solvents such as hexane, chloroform, ethyl acetate, and methanol . The leaves of Elaeocarpus fuscoides are finely ground and soaked in these solvents sequentially at room temperature for seventy-two hours for each extract .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. High-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and high-performance thin-layer chromatography (HPTLC) are commonly used analytical techniques to detect and quantify the bioactive constituents in plant extracts .
Chemical Reactions Analysis
Types of Reactions: Elaeocarpenine undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can produce epimeric compounds such as elaeocarpine and isoelaeocarpine via reaction with ammonia .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include ammonia and other basic or acidic catalysts. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations.
Major Products: The major products formed from the reactions of this compound include elaeocarpine and isoelaeocarpine . These compounds have been studied for their potential pharmacological activities.
Scientific Research Applications
Elaeocarpenine has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. Some of the notable applications are:
Mechanism of Action
The mechanism of action of elaeocarpenine involves its interaction with specific molecular targets and pathways. It has an affinity with delta-opioid receptors, which are involved in modulating pain and mood . This compound’s interaction with these receptors may contribute to its analgesic and antidepressant effects. Additionally, it exhibits antioxidant and anticancer activities by inhibiting certain health-related enzymes and cellular pathways .
Comparison with Similar Compounds
- Elaeocarpine
- Isoelaeocarpine
- Isoelaeocarpicine
Elaeocarpenine’s unique chemical structure and pharmacological properties make it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C16H19NO2 |
|---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
[(8aR)-1,2,3,5,6,8a-hexahydroindolizin-8-yl]-(2-hydroxy-6-methylphenyl)methanone |
InChI |
InChI=1S/C16H19NO2/c1-11-5-2-8-14(18)15(11)16(19)12-6-3-9-17-10-4-7-13(12)17/h2,5-6,8,13,18H,3-4,7,9-10H2,1H3/t13-/m1/s1 |
InChI Key |
KNSLYJICIDVPEX-CYBMUJFWSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)O)C(=O)C2=CCCN3[C@@H]2CCC3 |
Canonical SMILES |
CC1=C(C(=CC=C1)O)C(=O)C2=CCCN3C2CCC3 |
Synonyms |
elaeocarpenine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


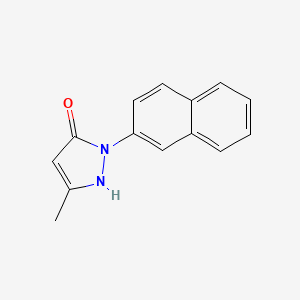
![(2S)-5-amino-2-[[(9E,12E,15E)-17-hydroxyoctadeca-9,12,15-trienoyl]amino]-5-oxopentanoic acid](/img/structure/B1257945.png)

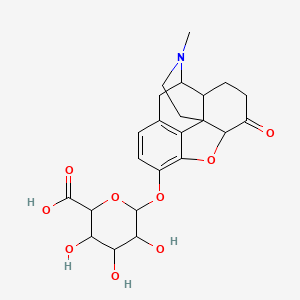
![[[(s)-4-Oxo-2-azetidinyl]carbonyl]-l-histidyl-l-prolinamide dihydrate](/img/structure/B1257948.png)
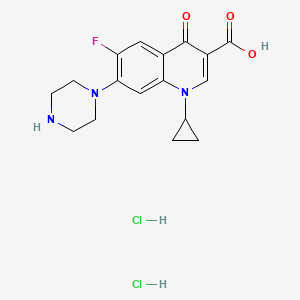
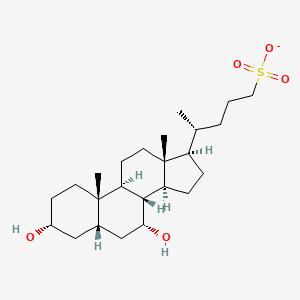

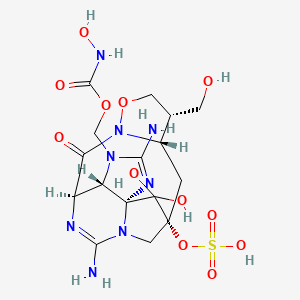
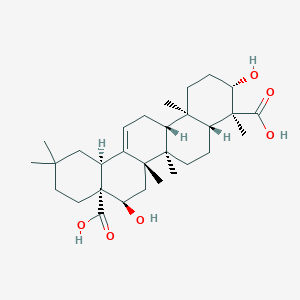
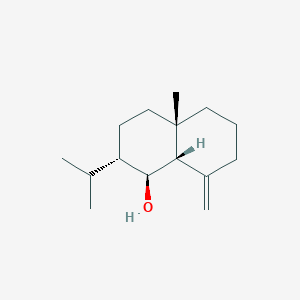
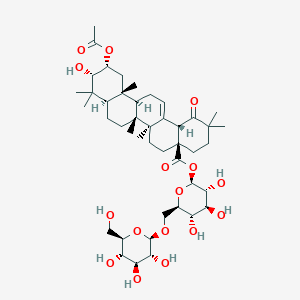
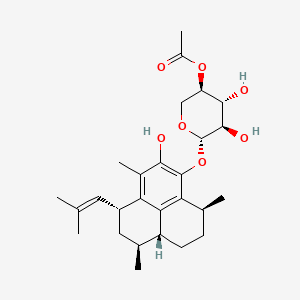
![(1S,1'R,2S,4S,4'R,5'R,6S,7R)-4,4'-dibromo-5'-chloro-5,5,5',7-tetramethylspiro[3,8-dioxatricyclo[5.1.0.02,4]octane-6,2'-cyclohexane]-1'-ol](/img/structure/B1257964.png)
